molecular formula C7H4BrN B1375770 4-Bromobenzonitrile-d4 CAS No. 771534-56-6

4-Bromobenzonitrile-d4

Cat. No.: B1375770
CAS No.: 771534-56-6
M. Wt: 186.04 g/mol
InChI Key: HQSCPPCMBMFJJN-RHQRLBAQSA-N
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Description

4-Bromobenzonitrile-d4 is a deuterium-labeled compound of 4-Bromobenzonitrile . The empirical formula is C7D4BrN and the molecular weight is 186.04 .


Synthesis Analysis

4-Bromobenzonitrile has been used in the synthesis of 4-iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction . It can also be used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [2H]c1c([2H])c(C#N)c([2H])c([2H])c1Br . This indicates that the compound has a benzene ring with a bromine atom and a nitrile group attached, and four of the hydrogen atoms in the benzene ring are replaced by deuterium .


Chemical Reactions Analysis

4-Bromobenzonitrile is used as reagents and solvents . A reaction of 2-propanol, 4-bromobenzonitrile, and NaH in the presence of 1.5 mol % Pd2 (dba)3 and 3 mol % (S)- (-)2,2?-bis (di-p-tolylphosphino)- 1,1?-binaphthyl at 50°C afforded 4-isopropoxy- benzonitrile in 80% isolated yield .


Physical And Chemical Properties Analysis

This compound is a powder with a boiling point of 235-237 °C and a melting point of 110-115 °C . The mass shift is M+4 .

Scientific Research Applications

Flexibility and Bending Properties

  • Plastic Bending in Crystals: 4-Bromobenzonitrile demonstrates unique mechanical properties in its crystalline form. Crystals of 4-Bromobenzonitrile exhibit highly flexible plastic bending along two perpendicular faces when mechanical force is applied. This rare occurrence of bending along two perpendicular faces can result in twisting or helix formation (Alimi et al., 2018). Additionally, in comparison with other halobenzonitriles, 4-bromobenzonitrile exhibits plastic bending, which is attributed to the specific crystal structures and molecular interactions present in these crystals (Veluthaparambath et al., 2022).

Spectroscopy and Chemical Analysis

  • Spectroscopic Investigations: 4-Bromo-3-methylbenzonitrile, a related compound, has been studied for its electronic structure, vibrational properties, and other characteristics using Density Functional Theory (DFT). These investigations provide insights into the molecular geometry, vibrational frequencies, and thermodynamic properties of the compound, which are valuable in various scientific and industrial applications (Shajikumar & Raman, 2018).

Magnetic and Dynamic Properties

  • Magnetic Properties: The magnetic and dynamic properties of bromo substituted molecules, including 4-bromobenzonitrile, have been explored using E.P.R. and zero-field ODMR techniques. These studies contribute to a better understanding of the molecular and electronic structures of these compounds, which is crucial in material science and magnetic resonance imaging (Niizuma et al., 1978).

Chemistry and Catalysis

  • Catalytic Applications: 4-Bromobenzonitrile is used in palladium-catalyzed intermolecular coupling processes. A study describes the coupling of 4-bromobenzonitrile and benzamide using a Xantphos/Pd catalyst, highlighting the compound's role in facilitating efficient C-N bond forming processes (Yin & Buchwald, 2002).

Molecular and Structural Analysis

  • Molecular and Structural Analysis: The crystal structures of halogen-containing benzonitriles, including 4-bromobenzonitrile, have been studied to understand their packing arrangements and interactions. These findings are significant in the field of crystallography and material science (Britton, 2007).

Mechanism of Action

Mode of Action

As a deuterated compound, it’s known that it can be used as a tracer in drug development processes . The bromine atom and the nitrile group in the molecule could potentially undergo various chemical reactions, interacting with different targets.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Safety and Hazards

4-Bromobenzonitrile-d4 is harmful if swallowed and can cause serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Relevant Papers A paper titled “Energetic study of bromobenzonitrile isomers: insights on the intermolecular interactions, aromaticity and electronegativity” provides insights into the energetic influence and electron delocalization effects of the cyano group in a benzene ring, in the presence of a bromine atom as a substituent .

Biochemical Analysis

Biochemical Properties

4-Bromobenzonitrile-d4 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the study of enzyme kinetics and protein-ligand interactions. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into the dynamics of biochemical reactions. The interactions of this compound with biomolecules are primarily through covalent bonding, which helps in understanding the binding affinities and reaction mechanisms .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and metabolic flux . These effects are crucial for understanding the cellular mechanisms and potential therapeutic applications of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for elucidating the precise mechanisms of action of this compound in various biochemical contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for chronic exposure scenarios . Understanding the temporal dynamics of the compound is vital for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that excessive doses of this compound can cause adverse effects, including cellular damage and metabolic disturbances . These findings are crucial for determining safe and effective dosage ranges for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The deuterium labeling allows for precise tracking of these metabolic transformations, providing insights into the compound’s role in metabolic flux and the regulation of metabolite levels . Understanding these pathways is essential for elucidating the compound’s biochemical functions and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity. Studies have shown that this compound can be efficiently transported across cell membranes, facilitating its distribution to target sites within the cell . These properties are important for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to particular organelles or compartments through targeting signals and post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects

Properties

IUPAC Name

4-bromo-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSCPPCMBMFJJN-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771534-56-6
Record name 771534-56-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromobenzonitrile-d4 in the synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4?

A1: this compound serves as a crucial building block in the multi-step synthesis of the deuterium-labelled target compound, 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4 []. It is first selectively cyanated with Cu(1)CN to produce 4-cyanobenzonitrile-d4. This deuterated intermediate then undergoes a Heck coupling reaction with 6-(furan-2-yl)-nicotinonitrile. This reaction sequence ultimately leads to the formation of the desired deuterated product. The use of deuterated starting materials like this compound allows for the incorporation of deuterium into the final compound. This isotopic labelling is a valuable tool in drug discovery and metabolism studies.

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